1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one
CAS No.: 1042734-86-0
Cat. No.: VC2751981
Molecular Formula: C13H16N4OS
Molecular Weight: 276.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042734-86-0 |
|---|---|
| Molecular Formula | C13H16N4OS |
| Molecular Weight | 276.36 g/mol |
| IUPAC Name | 1-[4-amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one |
| Standard InChI | InChI=1S/C13H16N4OS/c1-13(2,3)10(18)9-11(14)17-12(19-9)16-8-5-4-6-15-7-8/h4-7H,14H2,1-3H3,(H,16,17) |
| Standard InChI Key | IMOXCGDBTACSJG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)C1=C(N=C(S1)NC2=CN=CC=C2)N |
| Canonical SMILES | CC(C)(C)C(=O)C1=C(N=C(S1)NC2=CN=CC=C2)N |
Introduction
Chemical Structure and Properties
1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one is characterized by its thiazole core with specific functional groups that contribute to its potential bioactivity. The compound has the following chemical identifiers and properties:
| Property | Value |
|---|---|
| CAS No. | 1042734-86-0 |
| Molecular Formula | C13H16N4OS |
| Molecular Weight | 276.36 g/mol |
| IUPAC Name | 1-[4-amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one |
| Standard InChI | InChI=1S/C13H16N4OS/c1-13(2,3)10(18)9-11(14)17-12(19-9)16-8-5-4-6-15-7-8/h4-7H,14H2,1-3H3,(H,16,17) |
| Standard InChIKey | IMOXCGDBTACSJG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)C1=C(N=C(S1)NC2=CN=CC=C2)N |
| PubChem Compound | 99771194 |
The compound contains several key structural elements that may contribute to its biological activity:
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A 4-amino-1,3-thiazol-5-yl core structure
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A pyridin-3-ylamino group at position 2 of the thiazole ring
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A 2,2-dimethylpropan-1-one (pivaloyl) moiety at position 5
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Multiple hydrogen bond donors and acceptors (amino and carbonyl groups)
This molecular arrangement creates a compound with multiple potential interaction sites for biological targets, including hydrogen bond formation and π-π interactions through its aromatic rings.
Structure-Activity Relationship Analysis
Comparing 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one with structurally similar compounds provides insights into critical structural features that may influence biological activity.
Comparison with Related Compounds
Several related compounds with similar core structures but different substituents offer valuable comparisons:
| Compound | Position 2 Substituent | Position 5 Substituent | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one | Pyridin-3-ylamino | 2,2-dimethylpropan-1-one | 276.36 g/mol | Reference compound |
| 4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone | Prop-2-en-1-ylamino | Pyridin-4-yl methanone | 260.32 g/mol | Different amino substituent; pyridine position differs |
| 4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone | Prop-2-en-1-ylamino | Pyridin-2-yl methanone | 260.32 g/mol | Different amino substituent; pyridine at position 2 |
| 4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone | Prop-2-en-1-ylamino | Pyridin-3-yl methanone | 260.32 g/mol | Most similar analog; allyl vs. pyridyl substituent |
Key structural elements that may influence activity include:
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The position of the nitrogen atom in the pyridine ring (positions 2, 3, or 4)
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The nature of the amino substituent at position 2 (pyridin-3-ylamino vs. prop-2-en-1-ylamino)
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The carbonyl-containing substituent at position 5 (2,2-dimethylpropan-1-one vs. pyridinyl methanone)
Functional Group Contributions
The specific functional groups in 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one likely contribute to its potential biological activity:
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The 4-amino group may serve as a hydrogen bond donor
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The pyridin-3-ylamino group provides both hydrogen bond donors and acceptors
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The 2,2-dimethylpropan-1-one moiety contributes a hydrogen bond acceptor and hydrophobic interactions
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The thiazole ring serves as a rigid scaffold that positions these functional groups in three-dimensional space
Research Applications
Current research applications of 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one and closely related compounds span several areas of investigation.
Drug Development
The compound may serve as a lead structure for medicinal chemistry optimization, particularly in developing:
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Kinase inhibitors for cancer treatment
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Novel antimicrobial agents
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Anti-inflammatory drugs
Chemical Biology Tools
Compounds with similar structures have been used to:
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Probe specific biological pathways
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Serve as fluorescent or affinity probes when appropriately modified
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Investigate structure-activity relationships through systematic modification
Materials Science Applications
While primarily of interest for biological applications, thiazole derivatives have also found applications in:
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Fluorescent materials
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Coordination chemistry
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Supramolecular assemblies
Physicochemical and ADME Properties
The physicochemical properties of 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one influence its potential as a drug candidate or research tool.
Estimated Properties
Based on its structure and comparison with similar compounds:
| Property | Estimated Value | Significance |
|---|---|---|
| LogP (octanol/water) | ~2-3 | Moderate lipophilicity; reasonable membrane permeability |
| Hydrogen Bond Donors | 3 | Multiple H-bond donors (NH groups) |
| Hydrogen Bond Acceptors | 5 | Multiple H-bond acceptors (N atoms, C=O) |
| Rotatable Bonds | 4-5 | Moderate molecular flexibility |
| Polar Surface Area | ~90-110 Ų | Moderate; may influence membrane permeability |
These properties suggest the compound may have reasonable drug-like characteristics according to Lipinski's Rule of Five guidelines, though specific experimental determinations would be needed for confirmation.
Stability Considerations
The compound contains several functional groups that may influence its stability:
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The amino groups may undergo oxidation or acylation reactions
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The carbonyl group could participate in nucleophilic addition reactions
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The thiazole ring generally provides good chemical stability
Analytical Characterization
Standard analytical techniques can be employed to characterize 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one.
Chromatographic Behavior
HPLC analysis would likely show retention behavior consistent with its moderate polarity, requiring reverse-phase conditions for adequate retention and resolution.
Future Research Directions
Several promising research directions could further elucidate the properties and applications of 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one.
Structural Optimization
Systematic modification of the compound could explore:
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Variation of the pyridine substitution pattern
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Modification of the 2,2-dimethylpropan-1-one group
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Introduction of additional substituents on the thiazole ring
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Exploration of bioisosteric replacements for key functional groups
Target Identification
Identifying specific biological targets of the compound would enhance understanding of its mechanism of action and guide further development:
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Kinase profiling to identify specific enzyme targets
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Proteomic approaches to identify binding proteins
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Phenotypic screening to identify biological effects
Development of Improved Synthetic Methods
Improved synthesis routes could facilitate further research:
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More efficient and scalable methods for thiazole formation
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Regioselective functionalization approaches
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Green chemistry approaches to improve sustainability
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